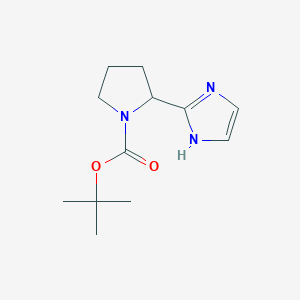

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHITWFDHFOLATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

<

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical research and development. The document delves into the strategic considerations behind the synthesis, focusing on a prevalent and efficient route starting from N-Boc-L-proline. Key transformations, including the formation of a Weinreb amide intermediate and subsequent imidazole ring construction via the Radziszewski reaction, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a thorough analysis of the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

(S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a key chiral intermediate used in the synthesis of various biologically active compounds, particularly in the development of antiviral and antifungal agents.[1] Its stereochemically defined pyrrolidine core coupled with the versatile imidazole moiety allows for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry.[2]

The synthesis of this target molecule presents a fascinating challenge in organic chemistry, requiring careful control of stereochemistry and the strategic introduction of the imidazole ring. A common and effective strategy involves a multi-step sequence starting from the readily available and chiral N-Boc-L-proline. This approach leverages the inherent stereochemistry of the starting material to ensure the desired (S)-configuration in the final product.

The core of this synthetic pathway can be broken down into three key stages:

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-proline is activated to facilitate the formation of a key intermediate, typically a Weinreb amide.

-

Formation of the Aldehyde: The Weinreb amide is then converted to the corresponding N-Boc-L-prolinal.

-

Imidazole Ring Synthesis: The aldehyde undergoes a cyclocondensation reaction to form the imidazole ring, yielding the final product.

This guide will focus on this robust and widely applicable synthetic route.

Visualizing the Core Synthesis Pathway

The following diagram illustrates the primary synthetic route from N-Boc-L-proline to the target compound.

Caption: A streamlined overview of the synthesis.

Detailed Synthetic Protocol and Mechanistic Insights

This section provides a detailed, step-by-step methodology for the synthesis, accompanied by expert commentary on the rationale behind key experimental choices.

Stage 1: Synthesis of N-Boc-L-proline Weinreb Amide

The initial step involves the conversion of the carboxylic acid of N-Boc-L-proline into a Weinreb amide. The Weinreb amide is a superior intermediate compared to other activated carboxylic acid derivatives (e.g., acid chlorides or esters) because it is stable and less prone to over-addition of organometallic reagents in subsequent steps.[3]

Protocol:

-

Activation: To a solution of N-Boc-L-proline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equivalents) and N-methylmorpholine (NMM) (2.2 equivalents) at 0 °C.[4] Stir the mixture for 1-2 hours. The use of CDMT provides a mild and efficient method for activating the carboxylic acid.[4]

-

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours. The hydrochloride salt is typically used for its stability and ease of handling.[3]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-Boc-L-proline Weinreb amide.

Expertise & Causality: The choice of a Weinreb amide is strategic. It forms a stable chelated intermediate with the reducing agent in the next step, preventing the over-reduction that would lead to the corresponding alcohol.[3] This control is crucial for the successful synthesis of the aldehyde.

Stage 2: Synthesis of N-Boc-L-prolinal

The Weinreb amide is selectively reduced to the corresponding aldehyde, N-Boc-L-prolinal.[5]

Protocol:

-

Reduction: Dissolve the N-Boc-L-proline Weinreb amide (1 equivalent) in an anhydrous ethereal solvent like THF or diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 equivalents), dropwise. The low temperature is critical to prevent over-reduction.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting precipitate and wash it with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-prolinal, which can be used in the next step without further purification or can be purified by silica gel chromatography.[6]

Trustworthiness: The Fieser workup is a reliable method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered, simplifying the purification process.

Stage 3: Imidazole Ring Formation via Radziszewski Synthesis

The final step involves the construction of the imidazole ring using the Debus-Radziszewski imidazole synthesis.[7][8] This is a multi-component reaction that condenses an aldehyde, a 1,2-dicarbonyl compound, and ammonia to form an imidazole.[9]

Protocol:

-

Reaction Setup: In a suitable solvent, such as methanol or ethanol, combine N-Boc-L-prolinal (1 equivalent), glyoxal (a 1,2-dicarbonyl compound, 1.1 equivalents, typically as a 40% aqueous solution), and a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).[10][11]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by TLC or LC-MS.

-

Isolation and Purification: Upon completion, concentrate the reaction mixture to remove the solvent. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate as the final product.

Authoritative Grounding: The Radziszewski reaction is a classic and efficient method for the synthesis of substituted imidazoles.[10] Its multicomponent nature allows for the rapid construction of the imidazole core in a single step.[8]

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: A step-by-step experimental workflow.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| N-Boc-L-proline | C10H17NO4 | 215.25 | White solid | 15761-39-4[12] |

| N-Boc-L-prolinal | C10H17NO3 | 199.25 | Light yellow oil | 69610-41-9[6] |

| (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | C12H19N3O2 | 237.30 | - | 1007882-58-7[13] |

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. The strategic use of a Weinreb amide intermediate and the application of the Radziszewski imidazole synthesis are key to the success of this route. This chiral building block will undoubtedly continue to play a significant role in the discovery and development of novel therapeutics. Future research may focus on the development of more atom-economical and environmentally benign synthetic methods, potentially through the use of catalytic and one-pot procedures.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

-

Chemical Supplier. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

-

MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

-

ACS Publications. Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. [Link]

-

ResearchGate. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

-

MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

- Google Patents. Methods for synthesizing 2-substituted imidazoles.

-

MySkinRecipes. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

-

ACS Publications. Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

-

PubChem. N-Boc-pyrrolidine. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

NIH. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

-

YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

-

Reagent Instruments Network. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

-

ChemBK. N-Boc-L-proline. [Link]

- Google Patents.

-

Pharmaffiliates. N-Boc-L-proline. [Link]

-

Aapptec Peptides. Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4. [Link]

- Google Patents.

Sources

- 1. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. guidechem.com [guidechem.com]

- 6. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

Physical properties of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Introduction: A Versatile Heterocyclic Building Block

Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected pyrrolidine ring linked to an imidazole moiety, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of antiviral and antifungal drugs[1]. The pyrrolidine-imidazole core allows for specific interactions with biological targets, while the tert-butoxycarbonyl (Boc) protecting group facilitates controlled, sequential reactions in multi-step syntheses. Understanding the fundamental physical properties of this molecule is paramount for its effective handling, storage, reaction optimization, and formulation.

This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, outlines authoritative experimental protocols for their determination, and discusses the practical implications of these properties for researchers in the field.

Section 1: Core Molecular and Physical Properties

A precise understanding of the foundational properties of a compound is the bedrock of its application in research and development. This section consolidates the key identifiers and physicochemical data for tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

Molecular Structure and Identifiers

The compound's structure is key to its chemical behavior. The presence of the Boc-protecting group, the pyrrolidine ring, and the imidazole group defines its reactivity, polarity, and potential for intermolecular interactions.

Caption: 2D Structure of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉N₃O₂ | [1][2] |

| Molecular Weight | 237.30 g/mol | [1][2] |

| CAS Number | 1007882-58-7 ((S)-enantiomer) | [1] |

| 1332326-40-5 (racemate or other) | [2] |

| IUPAC Name | tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

Note: The specific stereochemistry (e.g., (S) or (R)) can significantly influence biological activity and some physical properties like optical rotation. Researchers should verify the stereochemistry of their material.

Key Physical Properties

The physical state, thermal properties, and solubility dictate the compound's handling, purification, and formulation requirements. While comprehensive experimental data for this specific molecule is not widely published, available data and predictions for the (S)-enantiomer are summarized below.

Table 2: Summary of Physical Properties

| Property | Value / Observation | Method / Note | Source |

|---|---|---|---|

| Boiling Point | 422.6 ± 38.0 °C at 760 mmHg | Predicted Value | [1] |

| Storage | 2-8°C, sealed, dry, protect from light | Recommended for stability | [1][3] |

| Shelf Life | ~1095 days | Under recommended storage | [4][5] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred from related structures |

| Solubility | Not quantitatively specified | Expected to be soluble in organic solvents like methanol, dichloromethane, and ethyl acetate. | |

Section 2: Methodologies for Physical Characterization

To ensure the identity, purity, and consistency of a research compound, a robust set of analytical and physical characterization methods must be employed. The protocols described here represent industry-standard practices for small organic molecules.

Structural Verification: NMR and Mass Spectrometry

The definitive confirmation of the chemical structure is the first and most critical step in characterization. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Expertise & Causality: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), confirming the connectivity of the molecular skeleton. 2D NMR techniques (like COSY and HMQC/HSQC) are used to unambiguously assign these signals. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which confirms the elemental composition (molecular formula) of the compound. This combination serves as a self-validating system: NMR confirms the structure, and HRMS validates the corresponding formula.[6]

Protocol 1: NMR and HRMS Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.

-

¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals would include the tert-butyl singlet (~1.5 ppm), pyrrolidine ring protons (multiplets, ~1.8-4.0 ppm), and imidazole ring protons (~7.0-7.5 ppm).

-

¹³C NMR Acquisition: Acquire a carbon spectrum. This confirms the presence of all 12 carbon atoms, including the carbonyl carbon (~155 ppm), the Boc quaternary carbon (~80 ppm), and carbons of the two heterocyclic rings.

-

HRMS Acquisition: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to detect the [M+H]⁺ ion. The measured mass should be within 5 ppm of the calculated exact mass (C₁₂H₂₀N₃O₂⁺).

Thermal Properties: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure crystalline compound, while a broad range often indicates impurities.

-

Trustworthiness: Differential Scanning Calorimetry (DSC) is the gold-standard method. It measures the heat flow into a sample as a function of temperature. A melting event is observed as a distinct endothermic peak. The onset temperature of this peak is reported as the melting point, providing a more objective and reproducible value than visual methods.

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Melting Point by DSC

-

Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a tared aluminum DSC pan. Crimp a lid onto the pan to seal it.

-

Analysis Program:

-

Equilibrate the DSC cell at 25°C.

-

Ramp the temperature at a linear rate of 10°C/minute to a temperature well above the expected melting point (e.g., 250°C).

-

Use an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak.

Section 3: Practical Implications and Handling

The physical properties detailed in this guide have direct consequences for the laboratory professional.

-

Storage and Stability: The recommendation for refrigerated storage (2-8°C) in a sealed, dry container is critical for preventing potential degradation.[1][3] The imidazole moiety can be hygroscopic, and the Boc group is susceptible to cleavage under strongly acidic conditions.

-

Solvent Selection: For reactions, purification (e.g., chromatography), and analytical work, the compound's polarity suggests good solubility in moderately polar organic solvents. Researchers should perform preliminary solubility tests in solvents such as ethyl acetate, dichloromethane, methanol, and THF to determine optimal systems for their specific application.

-

Thermal Considerations: The high predicted boiling point suggests the compound is not volatile under standard laboratory conditions.[1] However, when removing solvents under high vacuum, gentle heating should be sufficient, avoiding excessive temperatures that could lead to thermal decomposition.

Conclusion

Tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound with significant synthetic utility. While a complete, experimentally verified dataset of its physical properties is not fully available in public literature, this guide consolidates the existing information and provides authoritative, field-proven methodologies for its comprehensive characterization. By applying these robust protocols for structural verification and physical analysis, researchers can ensure the quality and consistency of their material, paving the way for reliable and reproducible results in drug discovery and development.

References

-

National Center for Biotechnology Information (2024). tert-Butyl 2-(1H-imidazol-1-yl)acetate. PubChem Compound Summary. [Link]

-

National Center for Biotechnology Information (2024). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 58516805. [Link]

-

VIBGYOR ePress (2016). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. [Link]

-

National Center for Biotechnology Information (2024). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 550865. [Link]

-

National Center for Biotechnology Information (2024). 2-tert-butyl-1H-imidazole. PubChem Compound Summary for CID 498442. [Link]

-

Pharmaffiliates. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]

-

National Center for Biotechnology Information (2024). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 54672426. [Link]

-

MDPI (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

ChemRxiv. Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. [Link]

-

PubMed. tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]

-

MySkinRecipes. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

-

Acros Pharmatech. tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate. [Link]

Sources

- 1. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1352718-88-7|tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. vibgyorpublishers.org [vibgyorpublishers.org]

An In-depth Technical Guide to (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-58-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the characterization of the chiral building block, (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, CAS Number 1007882-58-7. This molecule, possessing both a pyrrolidine ring and an imidazole moiety, represents a valuable scaffold in medicinal chemistry and drug discovery. Its structural features suggest its potential as a key intermediate in the synthesis of complex biologically active compounds. This document will delve into its chemical and physical properties, outline a probable synthetic route based on established chemical principles, and discuss its potential, yet currently underexplored, biological significance.

Chemical Identity and Physicochemical Properties

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its utility in multi-step organic synthesis by allowing for controlled deprotection and subsequent functionalization.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1007882-58-7 | [1] |

| Chemical Name | (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | [1] |

| Molecular Formula | C₁₂H₁₉N₃O₂ | [1] |

| Molecular Weight | 237.30 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥95% (commercially available) | |

| Boiling Point | Not experimentally determined. A structurally similar compound, (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-59-8), has a predicted boiling point of 469.3±35.0 °C at 760 mmHg.[3] | |

| Storage | Store in a cool, dry place. Inert atmosphere recommended. | [3] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available chiral starting material, N-Boc-L-proline. The carboxylic acid would first be converted to the corresponding aldehyde, N-Boc-L-prolinal. This intermediate can then undergo a condensation reaction with glyoxal and ammonia (or an ammonia source) to construct the imidazole ring. This classical approach, known as the Radziszewski synthesis, provides a direct route to the desired 2-substituted imidazole.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step methodology based on the proposed pathway. Note: This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-L-prolinal)

-

To a solution of N-Boc-L-proline in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a suitable reducing agent (e.g., lithium aluminum hydride or a milder reagent like borane-dimethyl sulfide complex followed by oxidation) at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude aldehyde.

-

Purification is typically achieved by column chromatography on silica gel.

Step 2: Synthesis of (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

-

Dissolve the N-Boc-L-prolinal from Step 1 in a suitable solvent, such as methanol or ethanol.

-

To this solution, add an aqueous solution of glyoxal (40% in water) and a source of ammonia (e.g., ammonium hydroxide).

-

The reaction mixture is stirred at room temperature or with gentle heating for a specified period, with progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by column chromatography to afford (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

Expected Spectroscopic Data

While experimental spectra are not publicly available, the following are predicted key spectroscopic features:

-

¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), the pyrrolidine ring protons (multiplets, ~1.8-4.5 ppm), and the imidazole ring protons (singlets or doublets, ~7.0-7.5 ppm). The NH proton of the imidazole may appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: Signals for the tert-butyl group carbons, the pyrrolidine ring carbons, the imidazole ring carbons, and the carbonyl carbon of the Boc group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound (237.30).

Biological Significance and Potential Applications

The pyrrolidine and imidazole moieties are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[4][5] The combination of these two rings in a single chiral molecule, such as CAS 1007882-58-7, suggests a high potential for interaction with biological targets.

The Pharmacophoric Value of the Pyrrolidine-Imidazole Scaffold

-

Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle provides a three-dimensional framework that can effectively present substituents for interaction with biological macromolecules.[4] Its stereochemistry is often crucial for target binding and biological activity.

-

Imidazole Ring: The imidazole ring is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions in enzyme active sites.[5]

The combination of these two structural motifs has been explored in the development of various therapeutic agents, including:

-

Enzyme Inhibitors: The imidazole moiety can interact with the active sites of enzymes, while the pyrrolidine scaffold provides a rigid backbone for optimal positioning. Pyrrolidinone and piperidinone derivatives containing an imidazole side-chain have shown potential as aromatase inhibitors.[6]

-

Antiviral and Anticancer Agents: The pyrrolidine-imidazole core is found in compounds with potential antiviral and anticancer activities.[3]

-

Neurological Disorder Therapeutics: This scaffold is also investigated for its potential in treating neurological disorders.[3]

Future Research Directions

Given the lack of specific biological data for CAS 1007882-58-7, this compound represents an intriguing starting point for further investigation. A logical workflow for exploring its biological potential would involve:

Caption: Workflow for biological evaluation.

This systematic approach would enable the identification of specific biological targets and potential therapeutic applications for this promising chemical entity.

Conclusion

(S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1007882-58-7) is a chiral building block with significant potential in drug discovery and medicinal chemistry. While detailed experimental data on its synthesis and biological activity are not extensively documented in publicly accessible literature, its structural features, combining the versatile pyrrolidine and imidazole scaffolds, make it a compound of high interest. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and a roadmap for exploring its biological potential. Further research into this molecule is warranted to unlock its full therapeutic promise.

References

-

MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

- Baroudi, M., Robert, J., & Luu-Duc, C. (1996). Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 57(1-2), 73–77.

-

Fluorochem. (S)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

Scilit. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available at: [Link]

-

Autechaux. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Available at: [Link]

Sources

- 1. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. labsolu.ca [labsolu.ca]

- 3. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

An In-depth Technical Guide to tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The molecule integrates two key pharmacophoric scaffolds: a Boc-protected pyrrolidine ring and an imidazole moiety. This unique combination offers a versatile platform for synthesizing novel bioactive compounds. This document details the molecule's core chemical properties, explores the scientific rationale for its use in drug design, outlines synthetic considerations, and discusses its application in developing therapeutics for a range of diseases.

Core Molecular Profile

tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a chiral molecule primarily utilized as a synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, allowing for selective functionalization at other positions. The presence of the imidazole ring, a common feature in biologically active compounds, provides a site for further modification and interaction with biological targets.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is critical for researchers to distinguish between the racemic mixture and the individual stereoisomers, as biological activity is often enantiomer-specific.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉N₃O₂ | [1][2] |

| Molecular Weight | ~237.30 g/mol | [1][2][3][4] |

| CAS Number (Unspecified) | 1352719-15-3 | [3] |

| CAS Number ((2S)-enantiomer) | 1007882-58-7 | [1][4] |

| CAS Number ((2R)-enantiomer) | 1332326-40-5 | [2] |

| Typical Purity | ≥97% | [1][2] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place |

The Importance of Chirality

The carbon at the 2-position of the pyrrolidine ring is a stereocenter. The spatial orientation of the imidazole substituent—whether in the (S) or (R) configuration—can drastically alter the binding affinity and efficacy of a final drug candidate due to the enantioselective nature of biological targets like enzymes and receptors.[5] Therefore, stereocontrolled synthesis or chiral separation is a critical consideration in the development pathway.

The Scientific Rationale: A Scaffold for Modern Drug Discovery

The value of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate lies in the strategic combination of its constituent parts. The pyrrolidine ring is a saturated heterocycle favored by medicinal chemists for its ability to introduce three-dimensional complexity into otherwise flat molecules.[5] This non-planarity allows for a more comprehensive exploration of the pharmacophore space, often leading to improved target selectivity and potency.[5]

Caption: Logical relationship between the core scaffold and its utility in drug design.

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. It can act as a hydrogen bond donor and acceptor and a bioisostere for other functional groups, facilitating strong interactions with protein targets.

Synthesis and Chemical Reactivity

This molecule is primarily used as a building block. Its synthesis generally involves the coupling of a pre-functionalized, Boc-protected pyrrolidine derivative with an imidazole precursor. Modern synthetic methods like C-H activation are increasingly being employed to create such substituted pyrrolidines, as these techniques avoid the need for pre-functionalization and offer greater efficiency.[6]

Representative Synthetic Protocol

While the exact industrial synthesis is proprietary, a representative laboratory-scale synthesis for a structurally related compound, tert-Butyl 2-(1H-imidazol-1-yl)acetate, provides insight into the core chemical transformations.[7] This reaction demonstrates the nucleophilic substitution of a halide by imidazole.

Objective: To illustrate a common method for coupling an imidazole ring to a protected scaffold.

Materials:

-

Imidazole

-

tert-Butyl chloroacetate (or a similar electrophilic pyrrolidine precursor)

-

Sodium hydroxide (Base)

-

Dimethylformamide (DMF, Solvent)

-

Dichloromethane (Extraction Solvent)

-

n-Hexane (for precipitation/washing)

Methodology:

-

Deprotonation: Dissolve imidazole in DMF. Add a strong base, such as sodium hydroxide, to deprotonate the imidazole nitrogen, making it a more potent nucleophile.[7] Causality: This step is crucial to activate the imidazole for the subsequent nucleophilic attack.

-

Nucleophilic Substitution: Add the electrophile (e.g., tert-butyl chloroacetate) to the reaction mixture. Reflux the mixture for approximately 1 hour to drive the reaction to completion.[7] Causality: The activated imidazole attacks the carbon bearing the leaving group (chloride), forming the C-N bond.

-

Workup and Extraction: Quench the reaction with cold water and extract the product into an organic solvent like dichloromethane.[7] This separates the desired product from inorganic salts and residual DMF.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent. The resulting crude product can be purified by stirring in a non-polar solvent like n-hexane to precipitate the solid, followed by filtration.[7] Recrystallization can be performed for higher purity.

Caption: A representative workflow for the synthesis of imidazole-pyrrolidine conjugates.

Applications in Medicinal Chemistry

The true utility of this scaffold is demonstrated by the diverse biological activities of the molecules derived from it. By modifying the imidazole ring or deprotecting the pyrrolidine nitrogen for further functionalization, researchers have developed potent and selective inhibitors for various disease targets.

-

Anti-Diabetic Agents: Pyrrolidine-based structures are central to the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of drugs for treating type 2 diabetes.[8] The pyrrolidine scaffold effectively mimics the natural substrate of the enzyme.

-

Anti-Inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a structurally related class, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[9]

-

Antiviral Research: The core structure is related to scaffolds used in the development of non-covalent inhibitors of viral proteases, such as the SARS-CoV 3CL protease.[10] These inhibitors function by occupying specific pockets (e.g., S1, S2) in the enzyme's active site.

Caption: Potential therapeutic applications derived from the core molecular scaffold.

Conclusion

tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is more than a simple chemical; it is an enabling tool for drug discovery. Its well-defined structure, incorporating key pharmacophoric elements with built-in synthetic modularity via the Boc protecting group, provides a robust starting point for generating compound libraries. For researchers and drug development professionals, this building block represents a validated and efficient pathway to novel chemical entities with therapeutic potential across multiple disease areas, including metabolic disorders, inflammation, and infectious diseases.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Turlington, M., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ashraf, B., et al. (2023). Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through.... ResearchGate. [Link]

-

Madar, D.J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry. [Link]

-

Siddiqui, H.L., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Zhang, H., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate [cymitquimica.com]

- 4. tert-Butyl(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl 2-(1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Significance: The Intersection of Pyrrolidine and Imidazole Scaffolds

An In-depth Technical Guide to the Structural Analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

This guide provides a comprehensive structural analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its constituent functional groups—a Boc-protected pyrrolidine and a 2-substituted imidazole—we illuminate its structural nuances and provide a detailed framework for its analytical characterization. The methodologies and predicted data herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, offering a robust guide for its identification and use in synthesis.

The molecule at the heart of this guide, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, merges two privileged heterocyclic scaffolds. The pyrrolidine ring is a cornerstone of numerous natural products and FDA-approved drugs, valued for its conformational flexibility and its role in creating three-dimensional diversity in molecular design[1]. Its 2-substituted derivatives are particularly important pharmacophores, often introducing a crucial chiral center that dictates biological activity[1].

Simultaneously, the imidazole ring is a ubiquitous feature in biologically active compounds, from amino acids like histidine to a wide array of pharmaceuticals[2]. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with biological targets such as enzymes and receptors[2]. The fusion of these two rings, with the added control offered by the tert-butoxycarbonyl (Boc) protecting group, creates a versatile building block for the synthesis of complex molecular architectures in drug discovery programs.

Figure 1: Chemical structure with atom numbering.

Core Structural Dissection

The molecule's structure is defined by three primary components:

-

Pyrrolidine Ring: This five-membered saturated heterocycle is substituted at the C2 position. The presence of four different substituents around C2 (H, the imidazole ring, C3, and N1) makes it a chiral center. The enantiomeric purity of this center is often critical in pharmacological applications. The ring itself is not planar and typically adopts envelope or twist conformations, which interconvert rapidly at room temperature.

-

Imidazole Ring: A five-membered aromatic heterocycle attached at the C2 position of the pyrrolidine ring. The two nitrogen atoms and the delocalized π-system give it a distinct electronic character. The N-H proton is acidic and can participate in hydrogen bonding.

-

tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a protecting group for the pyrrolidine nitrogen. Its bulkiness influences the conformation of the pyrrolidine ring and can direct the stereochemical outcome of reactions at adjacent positions. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, which is a key feature for its use in multi-step synthesis[3].

A Predictive Approach to Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the proton framework of a molecule. The predicted chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification |

|---|---|---|---|

| ~7.10 | s | 1H, NH (Imidazole) | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent. |

| ~7.05 | s | 1H, C4'-H or C5'-H | Protons on the imidazole ring appear in the aromatic region. Their exact shifts are influenced by the pyrrolidine substituent. |

| ~6.90 | s | 1H, C5'-H or C4'-H | See above. |

| ~4.90 | t, J ≈ 7.5 Hz | 1H, C2-H | This methine proton is deshielded by the adjacent nitrogen of the pyrrolidine and the attached imidazole ring. It will appear as a triplet due to coupling with the two C3 protons. |

| ~3.60 - 3.40 | m | 2H, C5-H₂ | These protons are adjacent to the Boc-protected nitrogen and will appear as a complex multiplet. |

| ~2.30 - 2.10 | m | 2H, C3-H₂ | Diastereotopic protons on the pyrrolidine ring, appearing as a complex multiplet. |

| ~2.00 - 1.80 | m | 2H, C4-H₂ | Diastereotopic protons on the pyrrolidine ring, appearing as a complex multiplet. |

| 1.48 | s | 9H, C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. The chemical shift is typical for a Boc group[1]. |

Causality Behind Predictions: The chemical shifts for the pyrrolidine ring protons are estimated based on data for similar N-Boc-2-substituted pyrrolidines[1]. The methine proton at C2 is significantly downfield due to the electron-withdrawing effects of both the ring nitrogen and the imidazole substituent. The imidazole protons' shifts are based on known values for 2-substituted imidazoles. The large singlet at ~1.48 ppm is a hallmark of the Boc protecting group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The predicted chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

|---|---|---|

| ~155.0 | C =O (Boc) | The carbonyl carbon of the carbamate is characteristically found in this downfield region[1]. |

| ~148.0 | C 2' (Imidazole) | The carbon atom of the imidazole ring attached to the pyrrolidine will be the most downfield of the imidazole carbons. |

| ~128.0 | C 4' or C 5' (Imidazole) | Aromatic carbons of the imidazole ring. |

| ~121.0 | C 5' or C 4' (Imidazole) | Aromatic carbons of the imidazole ring. |

| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~58.0 | C 2 (Pyrrolidine) | The chiral carbon, shifted downfield by the adjacent nitrogen and imidazole ring. |

| ~46.5 | C 5 (Pyrrolidine) | Carbon adjacent to the Boc-protected nitrogen. |

| ~31.0 | C 3 (Pyrrolidine) | Methylene carbon of the pyrrolidine ring. |

| ~28.5 | -C(CH₃ )₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~24.0 | C 4 (Pyrrolidine) | Methylene carbon of the pyrrolidine ring. |

Causality Behind Predictions: The prediction for the Boc group carbons (~155.0, ~80.0, and 28.5 ppm) is highly reliable based on extensive literature data[1]. The pyrrolidine carbon shifts are estimated from known N-Boc-pyrrolidine derivatives, with adjustments for the C2-imidazole substituent. Imidazole carbon shifts are based on typical values for 2-substituted imidazoles.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Justification |

|---|---|---|---|

| ~3150-3100 | N-H Stretch | Imidazole N-H | A broad peak characteristic of a hydrogen-bonded N-H group in a heterocyclic ring. |

| ~2975-2870 | C-H Stretch | Aliphatic | Strong absorptions from the C-H bonds of the pyrrolidine and Boc groups. |

| ~1690 | C=O Stretch | Carbamate (Boc) | A very strong and sharp absorption, which is a definitive marker for the Boc protecting group's carbonyl. |

| ~1470 & ~1370 | C-H Bend | tert-butyl | Characteristic bending vibrations for the tert-butyl group. |

| ~1400-1450 | C=N/C=C Stretch | Imidazole Ring | Aromatic ring stretching vibrations. |

| ~1160 | C-N Stretch | Carbamate | Stretching vibration of the carbamate C-N bond. |

Causality Behind Predictions: The most prominent and reliable peak will be the strong C=O stretch of the Boc group around 1690 cm⁻¹. This, along with the aliphatic C-H stretches, will dominate the spectrum. The broader N-H stretch from the imidazole ring provides clear evidence for this moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

-

Molecular Weight: 237.30 g/mol

-

Predicted [M+H]⁺: m/z 238.15

-

Major Fragment Ions:

-

m/z 182.1: Corresponds to the loss of isobutylene (-56 Da) from the Boc group, a very common fragmentation pathway.

-

m/z 138.1: Corresponds to the loss of the entire Boc group (-100 Da) to give the protonated 2-(1H-imidazol-2-yl)pyrrolidine.

-

m/z 68.1: Represents the imidazole ring fragment.

-

Figure 3: A systematic workflow for structural analysis.

Conclusion

This guide has provided a detailed structural analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. Through a predictive and comparative approach, we have established a comprehensive spectroscopic profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The protocols and workflow described herein offer a self-validating system for researchers to confidently identify and characterize this valuable synthetic building block. The unique combination of a chiral, conformationally flexible pyrrolidine ring with the electronically versatile imidazole moiety makes this compound a compelling scaffold for the development of novel therapeutics.

References

-

PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. [Link]

-

ACD/Labs. NMR Prediction. [Link]

- Reich, H. J. & Rigby, J. H. (Eds.). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Süleymanoğlu, E., et al. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Russian Journal of Physical Chemistry A.

- Erlanson, D. A. (2011). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Wiley.

-

Multichem. Imidazole: The Versatile Compound Powering Pharmaceuticals. [Link]

-

Singh, V., et al. (2017). Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. [Link]

- Kumar, A., et al. (2021). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of the Indian Chemical Society.

-

Al-Sughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Link]

-

University of California, Irvine. CASPRE - 13C NMR Predictor. [Link]

-

Karabacak, M., et al. (2012). Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. ResearchGate. [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?[Link]

-

Kiskó, G., & Szabó, J. (2017). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PubMed Central. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Abubakar, S., et al. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. ResearchGate. [Link]

-

Pithaksinsakul, K., et al. (2025). Developing carbazole-based redox ionic liquids for enhanced charge retention and stability in porous carbon electrode. ResearchGate. [Link]

-

He, Y., et al. (2016). Synthesis of nanodiamond derivatives carrying amino functions and quantification by a modified Kaiser test. ResearchGate. [Link]

-

Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research. [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate

This technical guide provides an in-depth exploration of the discovery and history of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. We will delve into the synthetic pathways, the rationale behind its molecular design, and its pivotal role as a key intermediate in the development of groundbreaking antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: A Scaffold of Significance in Modern Drug Discovery

The confluence of a pyrrolidine ring and an imidazole moiety gives rise to a chemical scaffold with remarkable versatility and biological relevance. The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional architecture that is highly sought after in modern drug design, allowing for the precise spatial orientation of functional groups. When coupled with the imidazole ring, a key component of the essential amino acid histidine, the resulting structure can engage in a multitude of biological interactions, including hydrogen bonding and metal coordination. It is within this context that tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate emerged as a valuable building block, most notably as a precursor to potent antiviral agents.

The primary impetus for the development of this scaffold was the urgent need for effective treatments for chronic Hepatitis C virus (HCV) infection. A key therapeutic target in the fight against HCV is the non-structural protein 5A (NS5A), a viral phosphoprotein essential for HCV replication. The discovery that complex molecules containing the 2-(1H-imidazol-2-yl)pyrrolidine core could potently inhibit NS5A marked a significant breakthrough in antiviral research.

The Genesis of a Key Intermediate: The Synthesis of Elbasvir

The history of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is intrinsically linked to the development of the HCV NS5A inhibitor, Elbasvir.[1] A crucial component of this complex therapeutic agent is the (S)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine moiety. The synthesis of the Boc-protected precursor to this fragment, (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, laid the groundwork for the synthesis of the non-brominated parent compound.

The synthetic strategy for the brominated analogue, and by extension, the title compound, is a testament to elegant and efficient chemical design. The readily available and chiral starting material, (S)-prolinol, serves as the foundation for constructing the pyrrolidine ring with the desired stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic analysis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate reveals a straightforward approach. The imidazole ring can be constructed from a suitably protected pyrrolidine-2-carboxaldehyde through a condensation reaction with glyoxal and a source of ammonia. The aldehyde, in turn, can be accessed via the oxidation of the corresponding alcohol, which is derived from the commercially available and enantiopure (S)- or (R)-prolinol. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to mask the secondary amine of the pyrrolidine ring, preventing unwanted side reactions and facilitating purification.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol

The following protocol outlines a robust and scalable synthesis of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, adapted from the established synthesis of its brominated analogue.[2]

Step 1: Protection of the Pyrrolidine Nitrogen

The synthesis commences with the protection of the secondary amine of (S)- or (R)-prolinol. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

(S)- or (R)-prolinol is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the resulting acid.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Standard aqueous work-up and purification by column chromatography yield the desired N-Boc-(pyrrolidin-2-yl)methanol .

Step 2: Oxidation to the Aldehyde

The primary alcohol of the Boc-protected prolinol is then oxidized to the corresponding aldehyde. Several mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a particularly effective choice for this transformation.[2]

-

N-Boc-(pyrrolidin-2-yl)methanol is dissolved in a chlorinated solvent, such as DCM.

-

Dess-Martin periodinane is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The crude aldehyde is extracted and used in the subsequent step without extensive purification.

Step 3: Imidazole Ring Formation

The key step in the synthesis is the construction of the imidazole ring. This is achieved through a multi-component condensation reaction of the crude aldehyde, glyoxal, and a source of ammonia.[2]

-

The crude N-Boc-pyrrolidine-2-carboxaldehyde is dissolved in a suitable solvent, such as methanol.

-

An aqueous solution of glyoxal is added.

-

A source of ammonia, such as ammonium hydroxide or ammonium acetate, is then added.

-

The reaction mixture is stirred at room temperature for several hours.

-

Upon completion, the product is extracted and purified by column chromatography to afford tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate .

Caption: Synthetic workflow for the target molecule.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

| Property | Value |

| CAS Number | 1352719-15-3 |

| Molecular Formula | C₁₂H₁₉N₃O₂ |

| Molecular Weight | 237.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

Spectroscopic analysis is crucial for the characterization and quality control of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the pyrrolidine ring protons (multiplets in the region of 1.8-4.5 ppm), and the imidazole ring protons (singlets or doublets between 7.0 and 8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the pyrrolidine ring (in the range of 20-60 ppm), and the carbons of the imidazole ring (between 115 and 140 ppm).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.3.

Applications in Drug Discovery and Development

The primary significance of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. Its utility extends beyond the synthesis of Elbasvir to the broader field of medicinal chemistry.

-

Antiviral Agents: As established, this scaffold is a cornerstone in the development of HCV NS5A inhibitors. The imidazole and pyrrolidine moieties are crucial for binding to the target protein and disrupting its function.[3]

-

Library Synthesis: The Boc-protected nature of this compound makes it an ideal building block for the creation of chemical libraries. The imidazole ring can be further functionalized, and the Boc group can be removed to allow for the introduction of diverse substituents on the pyrrolidine nitrogen. This enables the rapid generation of a wide array of analogues for structure-activity relationship (SAR) studies.

-

Other Therapeutic Areas: The 2-substituted pyrrolidine motif is a privileged structure found in numerous biologically active molecules. The incorporation of an imidazole ring opens up possibilities for targeting a range of other diseases, including cancer, inflammation, and neurological disorders.

Conclusion

The discovery and development of tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate are a prime example of how the pursuit of a specific therapeutic goal can lead to the creation of a broadly applicable and valuable chemical tool. Its history is deeply rooted in the successful campaign against the Hepatitis C virus, yet its future applications are likely to be far more extensive. The synthetic accessibility, chiral nature, and versatile reactivity of this compound ensure its continued importance in the ongoing quest for novel and effective medicines. As our understanding of complex biological systems grows, so too will the demand for sophisticated and well-designed molecular building blocks like tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

References

-

National Center for Biotechnology Information. "Daclatasvir". PubChem Compound Summary for CID 25154715. [Link]

-

National Center for Biotechnology Information. "Elbasvir". PubChem Compound Summary for CID 71661251. [Link]

- Coburn, C. A., et al. (2013). Discovery of Elbasvir (MK-8742): A Potent and Pan-Geno-/Phenotypic Hepatitis C Virus NS5A Inhibitor with an Optimized Pharmacokinetic Profile. Journal of Medicinal Chemistry, 56(24), 10037–10053.

- Zhdankin, V. V., & Krasutsky, A. P. (2004). Dess–Martin periodinane. e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

MySkinRecipes. (S)-tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2021, 26(21), 6628. [Link]

Sources

tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate derivatives and analogs

An In-Depth Technical Guide to tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of a noteworthy chiral building block: tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. We delve into the synthetic architecture, methodological rationale, and the expansive pharmacological landscape of its derivatives and analogs. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic design, synthesis, and application of this versatile molecular core.

Introduction: The Strategic Value of the Imidazole-Pyrrolidine Scaffold

The tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate scaffold represents a powerful convergence of two highly significant heterocyclic systems in drug discovery: the pyrrolidine ring and the imidazole ring.

-

The Pyrrolidine Moiety: This five-membered saturated heterocycle is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

-

The Imidazole Moiety: The imidazole ring is a vital component in a vast array of biologically active molecules.[3] It can act as a hydrogen bond donor and acceptor, a ligand for metal ions in metalloenzymes, and a bioisostere for other functional groups. Derivatives of imidazole exhibit a remarkable breadth of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[3][4][5]

The fusion of these two scaffolds, particularly in a chiral context as seen in (S)- or (R)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, creates a molecule primed for the development of novel therapeutics.[6][7] It serves as a key chiral intermediate in the synthesis of complex pharmaceutical agents, where the defined stereochemistry is crucial for potent and selective target engagement.[6]

Synthetic Strategies and Methodologies

The efficient construction of the 2-(imidazol-2-yl)pyrrolidine core is paramount. The primary challenge lies in the formation of the imidazole ring onto the pyrrolidine scaffold. Modern organic synthesis offers several robust pathways to achieve this.

Core Synthesis: The Radziszewski Reaction and Its Modern Variants

The classical approach to imidazole synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] For the synthesis of the target scaffold, a protected pyrrolidine-2-carboxaldehyde serves as the aldehyde component.

A common and effective modern approach involves a one-pot, multi-component reaction, which is highly valued for its atom economy and operational simplicity.[8] The general pathway often utilizes the condensation of an aldehyde (derived from Boc-protected proline), a 1,2-dicarbonyl compound (like glyoxal or benzil), and a source of ammonia (such as ammonium acetate).

-

Catalysis: While the reaction can proceed without a catalyst, various Lewis and Brønsted acids have been employed to improve yields and shorten reaction times.[8] Heterogeneous catalysts, such as silica-supported sulfuric acid or zinc-based nanoparticles, are particularly advantageous as they can be easily recovered and reused, aligning with green chemistry principles.[9][10] The choice of catalyst is critical; for instance, iron can act as a Lewis acid to activate carbonyl groups towards nucleophilic attack, facilitating the cyclization process.[10]

-

Solvent and Temperature: The reaction is often conducted in polar solvents like ethanol at elevated temperatures to ensure sufficient solubility of reactants and to overcome the activation energy of the condensation and cyclization steps.[11] However, solvent-free conditions at high temperatures have also proven effective and offer environmental benefits.[10]

-

Oxidation: A key, and sometimes overlooked, step in the formation of the aromatic imidazole ring from the intermediate imidazoline is an oxidation. This may require conducting the reaction in the presence of air or may be facilitated by certain catalytic systems, such as those involving palladium or platinum.[11]

Detailed Experimental Protocol: One-Pot Synthesis

The following protocol is a representative example for synthesizing the core scaffold, adapted from established multi-component reaction methodologies.[8]

Objective: To synthesize tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

Materials:

-

tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 eq)

-

Glyoxal (40% solution in water, 1.1 eq)

-

Ammonium acetate (2.5 eq)

-

Ethanol (as solvent)

-

Heterogeneous catalyst (e.g., ZnFe₂O₄ nanoparticles) (catalytic amount)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tert-butyl 2-formylpyrrolidine-1-carboxylate, ethanol, and the catalyst.

-

Reagent Addition: Add ammonium acetate to the mixture and stir until dissolved. Subsequently, add the glyoxal solution dropwise over 10 minutes.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration.[10]

-

Extraction: Evaporate the ethanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.

Self-Validation: The protocol's integrity is confirmed by standard analytical techniques. The structure of the synthesized compound should be verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry, with results matching reported literature values.[8]

Synthesis of Derivatives and Analogs

Functionalization can occur at several positions:

-

Imidazole N-H: Alkylation or arylation at the N-1 position of the imidazole ring.

-

Imidazole C-H: Halogenation (e.g., bromination) at the C-4 or C-5 positions, followed by cross-coupling reactions to introduce diverse substituents.[12]

-

Pyrrolidine Ring: Modifications can be introduced prior to imidazole formation by starting with substituted proline derivatives.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized one-pot synthesis of the core scaffold.

Caption: Generalized One-Pot Synthesis Workflow.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The therapeutic potential of this scaffold is vast, owing to the established biological activities of its constituent rings.[2][5] Derivatives are being investigated across multiple disease areas.

Key Therapeutic Areas

-

Antimicrobial Agents: Imidazole is the core of many antifungal drugs (e.g., ketoconazole) that inhibit ergosterol synthesis.[3][4] Spirooxindole pyrrolidine-imidazole hybrids have demonstrated potent antifungal activity against clinical isolates.[1]

-

Anticancer Activity: Imidazole derivatives can inhibit key enzymes in cancer progression like kinases and histone deacetylases (HDACs).[3] The pyrrolidine scaffold is also present in numerous anticancer agents.[13]

-

Antiviral Properties: The core structure is valuable for developing antiviral agents, potentially targeting viral polymerases or proteases.[3]

-

CNS Disorders: Pyrrolidine-2,5-dione derivatives have shown anticonvulsant activity.[13] Furthermore, fused imidazopyridines have been developed as ligands for the benzodiazepine receptor, with potential applications in treating anxiety and dementia.[14]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design.

-